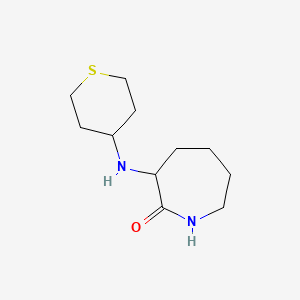![molecular formula C11H13ClN2O2 B7557432 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide](/img/structure/B7557432.png)
2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide, also known as CMA, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
作用機序
The mechanism of action of 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme can lead to changes in gene expression that can have a range of biological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, this compound has also been found to have neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and to enhance the survival of neurons.
実験室実験の利点と制限
One of the main advantages of using 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide in lab experiments is its well-established synthesis method. This allows for consistent and reliable production of the compound for use in experiments. In addition, this compound has been extensively studied and its properties are well-understood, which makes it a useful tool for scientific research.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer the compound to cells or animals in experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide. One area of research is to further investigate its anti-cancer properties and to explore its potential use in combination with other chemotherapy drugs. Another area of research is to explore its neuroprotective properties and to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In addition, there is a need for further research to fully understand the mechanism of action of this compound and to explore its potential use in other areas of scientific research. Overall, this compound is a promising compound that has the potential to be a useful tool for scientific research in a range of fields.
合成法
The synthesis of 2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide involves the reaction of 2-chloroacetyl chloride with 4-aminophenylacetamide in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield this compound. This synthesis method has been well-established and has been used to produce this compound for use in scientific research.
科学的研究の応用
2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of cancer research. This compound has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been found to enhance the effectiveness of chemotherapy drugs in treating cancer.
In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and has been shown to protect neurons from damage caused by oxidative stress.
特性
IUPAC Name |
2-[4-[(2-chloroacetyl)amino]phenyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-13-10(15)6-8-2-4-9(5-3-8)14-11(16)7-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDIKLWLPVTCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557364.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)

![N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)
![2-chloro-5-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557402.png)
![N-methyl-2-[4-(1-phenylpropylamino)piperidin-1-yl]acetamide](/img/structure/B7557411.png)
![4-[2-(Furan-3-carbonylamino)ethyl]benzoic acid](/img/structure/B7557428.png)

![2-chloro-N-[3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7557440.png)
![3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide](/img/structure/B7557456.png)